molecular formula C15H25NO2S B026303 2,4,6-Triisopropylbenzenesulfonamide CAS No. 105536-22-9

2,4,6-Triisopropylbenzenesulfonamide

Cat. No. B026303
CAS RN: 105536-22-9
M. Wt: 283.4 g/mol
InChI Key: PRMNQLMPSVOZIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-Triisopropylbenzenesulfonamide involves specific reactions that allow for the introduction of the triisopropylbenzenesulfonyl group into targeted molecules. For example, it has been introduced in high yield into the guanidino function of arginine by the reaction with 2,4,6-triisopropylbenzene-sulfonyl chloride, demonstrating its utility in peptide synthesis (Hartmut Echner & W. Voelter, 1987)).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using X-ray powder diffraction data. The structure is characterized by the presence of four independent asymmetric rotors within the molecule, allowing isopropyl and sulfonamide groups to rotate freely. This molecular flexibility was identified through the application of Monte Carlo methods, revealing a monoclinic P2(1)/c structure (Tremayne et al., 1999)).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatile chemical properties. It can act as a protective group in the synthesis of complex molecules, particularly in peptide synthesis, where it is selectively cleaved by common reagents (Hartmut Echner & W. Voelter, 1987)).

Physical Properties Analysis

The physical properties of this compound, including its crystal structure and intramolecular interactions, have been extensively studied. For instance, the molecules are linked by N-H…O hydrogen bonds into two-dimensional sheets, forming a layered crystal structure that contributes to its physical stability and interactions with other molecules (Tremayne et al., 1999)).

Scientific Research Applications

  • Synthesis of Macrocycles and Dendrimers : It is used in synthesizing 15-membered triolefinic macrocycles, which are further employed in modifying poly(propyleneimine) dendrimers (Xiao-hong, 2011).

  • Therapeutic and Antimicrobial Applications : Demonstrating therapeutic potential, it has been active in curing mice of experimental streptococcic infections and exhibits a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).

  • Chemical Synthesis : It plays a role in the preparation of nitriles from carboxylic acids through the Smiles rearrangement process (Huber & Bartsch, 1998).

  • Peptide Synthesis : Serving as a protecting group for the guanidino function of arginine, it can be cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).

  • Wood-laminating Adhesives : It is involved in the use of condensed tannins from conifer barks as intermediates for formulating water-resistant, cold-setting wood-laminating adhesives (McGraw, Laks, & Hemingway, 1988).

  • Immunomodulating and Cytoprotecting Properties : Compounds derived from it, such as N-imidazolide and N-triazolide, exhibit immunomodulating and cytoprotecting properties, influencing cell proliferation, energy expenditure, and apoptosis (Belousova et al., 2009).

  • Membrane Studies : Its derivatives have been used to study the asymmetric distribution of phospholipids in human erythrocyte membranes (Gordesky & Marinetti, 1973).

  • Amine, Amino Acid, and Protein Determination : An improved method using its derivatives offers greater sensitivity and convenience for determining amines, amino acids, and proteins (Snyder & Sobocinski, 1975).

  • DNA Interaction and Anticancer Activity : It plays a role in governing the interaction with DNA, affecting DNA cleavage efficiency and antiproliferative activity (González-Álvarez et al., 2013).

  • Crystal Structure Analysis : The crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved, showing intramolecular flexibility (Tremayne et al., 1999).

  • Wastewater Treatment : It has been used in studies related to the degradation of pollutants in synthetic wastewater (Kruanak & Jarusutthirak, 2019).

  • Chromatography : It serves as a reagent in automated amino acid chromatography, though it has lower sensitivity to the imino acid proline (Brown, 1968).

Safety and Hazards

The safety data sheet for 2,4,6-Triisopropylbenzenesulfonamide suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNQLMPSVOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352973
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105536-22-9
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 2,4,6-Triisopropylbenzenesulfonamide and how was it determined?

A1: this compound crystallizes in the monoclinic P2(1)/c space group with unit cell parameters a = 16.9600 (6) Å, b = 8.1382 (2) Å, c = 11.7810 (2) Å, and beta = 104.777 (2) degrees. The structure was solved from X-ray powder diffraction data using a Monte Carlo method and refined by Rietveld methods. This method involved generating trial structures through random molecular movements within the unit cell and evaluating them using a full-profile-fitting technique. [, , ]

Q2: How does the molecular structure of this compound influence its packing in the solid state?

A2: The presence of bulky isopropyl groups and the sulfonamide moiety significantly influences the molecular packing of this compound. The molecules are linked together through N–H⋯O hydrogen bonds, forming two-dimensional sheets. These sheets are further characterized by the presence of alternating eight and twenty-membered rings. [, ]

Q3: Are there any applications of this compound in polymer chemistry?

A4: Yes, this compound plays a role in synthesizing a 15-membered triolefinic macrocycle. This macrocycle is then utilized to modify the periphery of a 2.0 generation poly(propyleneimine) dendrimer, creating a hybrid dendrimer. []

Q4: What additional structural insights were gained from single-crystal X-ray diffraction analysis of this compound?

A5: Single-crystal X-ray diffraction analysis confirmed the structural details obtained from powder diffraction data. Importantly, it revealed precise bond lengths within the sulfonamide group: S=O distances of 1.4252 (18) Å and 1.4301 (16) Å, and an S—N distance of 1.601 (2) Å. []

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